3,3'-(1,3-Phenylenedioxy)dianiline-15N2
Overview
Description
3,3’-(1,3-Phenylenedioxy)dianiline-15N2 is a compound with the molecular formula C18H16N2O2 and a molecular weight of 294.35 g/mol . This compound is characterized by the presence of two amino groups attached to a phenylenedioxy structure, with nitrogen atoms labeled with the isotope 15N . It has a melting point of 107-109°C .
Preparation Methods
The synthesis of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 involves several steps. One common synthetic route includes the reaction of 1,3-dihydroxybenzene with 3-nitroaniline, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3,3’-(1,3-Phenylenedioxy)dianiline-15N2 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using hydrogen gas and a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions . Major products formed from these reactions include quinone derivatives and substituted aniline derivatives .
Scientific Research Applications
3,3’-(1,3-Phenylenedioxy)dianiline-15N2 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in labeling studies due to the presence of the 15N isotope, which is useful in nuclear magnetic resonance (NMR) spectroscopy.
Medicine: It may be explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of various derivatives. The pathways involved include nucleophilic substitution and reduction-oxidation reactions .
Comparison with Similar Compounds
Similar compounds to 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 include:
4,4’-(1,3-Phenylenedioxy)dianiline: This compound has a similar structure but with amino groups in different positions.
4,4’-Oxydianiline: This compound has an oxygen bridge between two aniline groups.
4,4’-Diaminodiphenylmethane: This compound has a methylene bridge between two aniline groups
The uniqueness of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 lies in its specific arrangement of amino groups and the presence of the 15N isotope, which makes it valuable for labeling studies and NMR spectroscopy .
Properties
IUPAC Name |
3-[3-(3-(15N)azanylphenoxy)phenoxy](15N)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2/i19+1,20+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKYOQYISDAQER-QTKWTTPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)[15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583994 | |
Record name | 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-23-7 | |
Record name | 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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